Cas no 1179362-65-2 (5-Iodopicolinimidamide hydrochloride)

5-Iodopicolinimidamide hydrochloride is a specialized chemical compound primarily used in organic synthesis and pharmaceutical research. Its key structural features include an iodinated pyridine ring and an amidine functional group, which make it a valuable intermediate for constructing heterocyclic compounds and bioactive molecules. The hydrochloride salt form enhances its stability and solubility, facilitating handling in various reaction conditions. This reagent is particularly useful in cross-coupling reactions and as a precursor for developing iodinated scaffolds in medicinal chemistry. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications, making it a reliable choice for researchers working on targeted molecular designs.
5-Iodopicolinimidamide hydrochloride structure
1179362-65-2 structure
Product Name:5-Iodopicolinimidamide hydrochloride
CAS No:1179362-65-2
MF:C6H7ClIN3
MW:283.497351884842
CID:1030752
PubChem ID:53485103
Update Time:2025-05-20

5-Iodopicolinimidamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-Iodopicolinimidamide hydrochloride
    • 5-iodopyridine-2-carboximidamide,hydrochloride
    • 5-iodopicolinimidamidehydrochloride
    • 5-Iodopyridine-2-carboximidamide--hydrogen chloride (1/1)
    • 1179362-65-2
    • 5-IODOPYRIDINE-2-CARBOXIMIDAMIDE HYDROCHLORIDE
    • DTXSID80704372
    • AKOS015849666
    • Inchi: 1S/C6H6IN3.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h1-3H,(H3,8,9);1H
    • InChI Key: RVJDGKMHSZYZPB-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(=N)N)C=C1.Cl

Computed Properties

  • Exact Mass: 282.93732g/mol
  • Monoisotopic Mass: 282.93732g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8Ų

5-Iodopicolinimidamide hydrochloride Pricemore >>

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Additional information on 5-Iodopicolinimidamide hydrochloride

Recent Advances in the Study of 5-Iodopicolinimidamide Hydrochloride (CAS: 1179362-65-2)

5-Iodopicolinimidamide hydrochloride (CAS: 1179362-65-2) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This heterocyclic small molecule, featuring an iodinated picolinimidamide scaffold, has demonstrated promising pharmacological properties in several preclinical studies. The compound's unique structural characteristics, including its halogen-substituted aromatic ring and amidine functionality, make it a versatile building block for drug discovery and a potential therapeutic agent in its own right.

Recent studies have focused on the compound's mechanism of action as a selective inhibitor of certain enzymatic targets. A 2023 publication in the Journal of Medicinal Chemistry reported that 5-Iodopicolinimidamide hydrochloride exhibits potent inhibitory activity against NAD+-dependent enzymes, particularly those involved in cellular metabolism pathways. The iodine atom at the 5-position appears to play a crucial role in binding affinity, as demonstrated by comparative studies with non-halogenated analogs. These findings suggest potential applications in metabolic disorder therapeutics and oncology research.

The synthetic accessibility of 5-Iodopicolinimidamide hydrochloride has also been a subject of recent optimization efforts. A team at MIT developed an improved synthetic route (published in Organic Process Research & Development, 2024) that achieves higher yields (82% vs previous 65%) while reducing the number of purification steps. This advancement is particularly significant for scaling up production for preclinical studies and potential clinical applications. The new synthetic protocol emphasizes green chemistry principles, minimizing hazardous byproducts and improving overall process safety.

In pharmacological characterization studies, 5-Iodopicolinimidamide hydrochloride has shown favorable pharmacokinetic properties in rodent models. The compound demonstrates good oral bioavailability (F = 68% in rats) and a half-life of approximately 4.2 hours, making it suitable for further development as a potential therapeutic agent. Notably, the hydrochloride salt form (CAS: 1179362-65-2) exhibits superior solubility compared to the free base, particularly in physiological pH ranges, which may contribute to its enhanced bioavailability profile.

Current research directions include exploring structure-activity relationships (SAR) around the 5-Iodopicolinimidamide core and investigating its potential as a warhead for targeted protein degradation strategies. Several pharmaceutical companies have included derivatives of this compound in their screening libraries for new target identification. The unique electronic properties imparted by the iodine substituent appear to facilitate novel binding interactions with biological targets, opening new avenues for drug discovery in challenging target classes.

As research progresses, 5-Iodopicolinimidamide hydrochloride continues to demonstrate its value as both a tool compound for chemical biology studies and a promising lead structure for therapeutic development. Future studies will likely focus on expanding its applications across different disease areas and further optimizing its pharmacological properties for clinical translation.

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